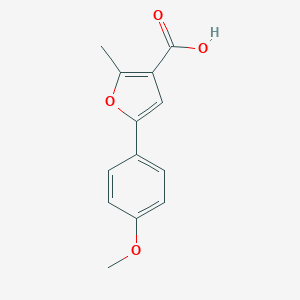

5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid

説明

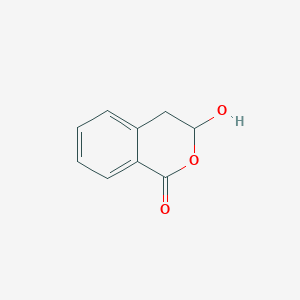

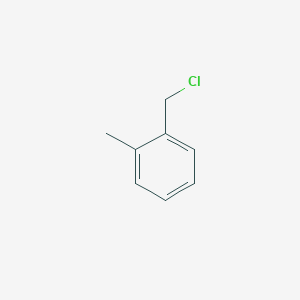

The compound is a furan derivative, which is a type of aromatic ether. It has a methoxyphenyl group attached to the 5th carbon of the furan ring and a carboxylic acid group attached to the 3rd carbon .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a furan ring (a five-membered aromatic ring with oxygen), a methoxyphenyl group (a phenyl ring with a methoxy substituent), and a carboxylic acid group .Chemical Reactions Analysis

As a furan derivative, this compound might undergo reactions typical of furans, such as electrophilic aromatic substitution. The methoxy group could potentially influence the reactivity of the phenyl ring, and the carboxylic acid group could participate in various acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and functional groups (like the carboxylic acid group) would influence properties like solubility, melting point, and boiling point .科学的研究の応用

Inhibition of Linoleate Oxygenase Activity of ALOX15

Specific Scientific Field

Biochemistry and Pharmacology

Summary of the Application

The compound 5-(4-Methoxyphenyl)-1H-indole, which shares a similar structure with “5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid”, has been studied for its inhibitory effects on the enzyme ALOX15. This enzyme plays a role in different cancer and inflammation models .

Methods of Application or Experimental Procedures

The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .

Results or Outcomes

The study found that chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .

Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

Specific Scientific Field

Organic Chemistry

Summary of the Application

A compound with a similar structure, 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized and its structure was determined .

Methods of Application or Experimental Procedures

The synthesis involved a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .

Results or Outcomes

The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield. The structure of the product was confirmed by NMR spectroscopy and single-crystal X-ray diffraction .

Synthesis of 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles

Summary of the Application

The compound 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole, which share a similar structure with “5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid”, have been synthesized and studied for their substrate-selective inhibition of ALOX15 .

Results or Outcomes

The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .

Synthesis of 4-Methoxyphenylboronic acid

Summary of the Application

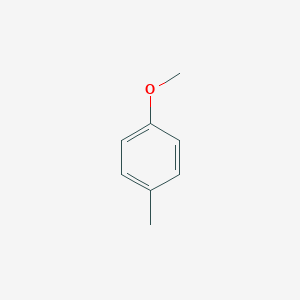

4-Methoxyphenylboronic acid, which shares a similar structure with “5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid”, is a commonly used reagent in organic synthesis .

Methods of Application or Experimental Procedures

The synthesis of 4-Methoxyphenylboronic acid is typically carried out in a laboratory setting, following standard procedures for the preparation of boronic acids .

Results or Outcomes

4-Methoxyphenylboronic acid is a white to beige crystalline powder with a molecular weight of 151.96 g/mol .

Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15

Summary of the Application

The compound 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole, which share a similar structure with “5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid”, have been studied for their substrate-selective inhibition of ALOX15 .

Safety And Hazards

将来の方向性

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, or investigating its safety and efficacy in clinical trials .

特性

IUPAC Name |

5-(4-methoxyphenyl)-2-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-8-11(13(14)15)7-12(17-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZLIAGPNPFISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383369 | |

| Record name | 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid | |

CAS RN |

111787-87-2 | |

| Record name | 5-(4-Methoxyphenyl)-2-methyl-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111787-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)